molecular formula C11H16BrNO2 B12759656 4-Bromo-3,5-dimethoxyamphetamine, (S)- CAS No. 1335888-10-2

4-Bromo-3,5-dimethoxyamphetamine, (S)-

Cat. No.: B12759656
CAS No.: 1335888-10-2
M. Wt: 274.15 g/mol
InChI Key: FAVLJTSHWBEOMA-ZETCQYMHSA-N
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Description

4-Bromo-3,5-dimethoxyamphetamine, (S)-, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. This compound is known for its psychoactive properties, producing effects such as analgesia, numbness, and reduction of physical feeling .

Chemical Reactions Analysis

4-Bromo-3,5-dimethoxyamphetamine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationship of substituted amphetamines.

    Biology: Research has focused on its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Although not widely used clinically, it has been investigated for its potential analgesic properties.

    Industry: Its use in industry is limited due to its psychoactive nature and legal restrictions

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s effects on dopamine and norepinephrine systems also contribute to its overall pharmacological profile .

Comparison with Similar Compounds

4-Bromo-3,5-dimethoxyamphetamine is similar to other substituted amphetamines such as:

Each of these compounds has unique properties and effects, making 4-Bromo-3,5-dimethoxyamphetamine distinct in its specific interactions and psychoactive profile.

Properties

CAS No.

1335888-10-2

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

(2S)-1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3/t7-/m0/s1

InChI Key

FAVLJTSHWBEOMA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C(=C1)OC)Br)OC)N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)Br)OC)N

Origin of Product

United States

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